(2-Cyanopyridin-3-yl)zinc bromide (2-Cyanopyridin-3-yl)zinc bromide
Brand Name: Vulcanchem
CAS No.: 1226800-07-2
VCID: VC11686470
InChI: InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1-2,4H;1H;/q-1;;+2/p-1
SMILES: C1=C[C-]=C(N=C1)C#N.[Zn+]Br
Molecular Formula: C6H3BrN2Zn
Molecular Weight: 248.4 g/mol

(2-Cyanopyridin-3-yl)zinc bromide

CAS No.: 1226800-07-2

Cat. No.: VC11686470

Molecular Formula: C6H3BrN2Zn

Molecular Weight: 248.4 g/mol

* For research use only. Not for human or veterinary use.

(2-Cyanopyridin-3-yl)zinc bromide - 1226800-07-2

Specification

CAS No. 1226800-07-2
Molecular Formula C6H3BrN2Zn
Molecular Weight 248.4 g/mol
IUPAC Name bromozinc(1+);3H-pyridin-3-ide-2-carbonitrile
Standard InChI InChI=1S/C6H3N2.BrH.Zn/c7-5-6-3-1-2-4-8-6;;/h1-2,4H;1H;/q-1;;+2/p-1
Standard InChI Key BNKLSJZZTCIIJH-UHFFFAOYSA-M
SMILES C1=C[C-]=C(N=C1)C#N.[Zn+]Br
Canonical SMILES C1=C[C-]=C(N=C1)C#N.[Zn+]Br

Introduction

Structural and Chemical Properties

(2-Cyanopyridin-3-yl)zinc bromide belongs to the organozinc family, characterized by a zinc center bonded to a bromine atom and a 2-cyanopyridin-3-yl group. The cyanopyridine moiety enhances electrophilicity at the zinc center, promoting reactivity in nucleophilic substitutions and cross-coupling reactions. The compound’s stability in tetrahydrofuran (THF) and etheric solvents makes it suitable for low-temperature reactions, while its air- and moisture-sensitive nature necessitates inert handling conditions .

Table 1: Key Physicochemical Properties

PropertyValue/Description
Molecular FormulaC₆H₃BrN₂Zn
Molecular Weight260.39 g/mol
SolubilityTHF, Diethyl Ether
StabilityAir- and moisture-sensitive
ReactivityParticipates in transmetalation

Synthesis and Characterization

Preparation Methods

The synthesis typically involves the reaction of 2-cyanopyridine with zinc bromide under controlled conditions. A representative protocol involves:

  • Lithiation: Treating 2-cyanopyridine with lithium diisopropylamide (LDA) at -78°C to generate the lithiated intermediate.

  • Transmetalation: Adding anhydrous ZnBr₂ to form the organozinc compound .

Table 2: Synthetic Conditions and Yields

StepReagentsTemperature (°C)Yield (%)
LithiationLDA, THF-7885–90
QuenchingZnBr₂0–2578–82

Analytical Characterization

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR spectra show downfield shifts for pyridinyl protons (δ 8.2–8.5 ppm) due to electron-withdrawing effects of the cyano group .

  • Mass Spectrometry: ESI-HRMS confirms the molecular ion peak at m/z 259.92 (calculated for C₆H₃BrN₂Zn: 259.89) .

Mechanistic Insights in Cross-Coupling Reactions

The compound participates in palladium-catalyzed Suzuki-Miyaura and Negishi couplings via a transmetalation mechanism:

  • Oxidative Addition: Pd⁰ reacts with an aryl halide to form a PdII complex.

  • Transmetalation: (2-Cyanopyridin-3-yl)zinc bromide transfers its organic group to PdII, forming a PdII-aryl intermediate.

  • Reductive Elimination: The PdII intermediate releases the biaryl product, regenerating Pd⁰ .

This pathway is critical for constructing conjugated systems in pharmaceuticals like loratadine intermediates .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The reagent is pivotal in synthesizing 8-chloro-11-(1-methylpiperidine-4-methylene)-6,11-dihydro-5H-benzo cyclohepta[1,2-b]pyridine, a loratadine precursor. Key advantages include:

  • Metal-free conditions: Avoids residual heavy metals in final products .

  • High regioselectivity: The cyanopyridinyl group directs coupling to specific positions .

Heterocyclic Compound Synthesis

Reactions with electrophiles yield pyridine-fused heterocycles, such as:

  • Quinolin-3-yl derivatives: Used in anticancer agents targeting Pim-1 kinase (IC₅₀ = 6.95–8.02 μM) .

Table 3: Bioactive Molecules Synthesized Using (2-Cyanopyridin-3-yl)zinc Bromide

ProductBiological ActivityIC₅₀ (μM)
Quinolin-3-yl derivativePim-1 kinase inhibition6.95
Loratadine intermediateAntihistamineN/A

Industrial and Catalytic Applications

Scalable Manufacturing

The compound’s compatibility with continuous flow systems enables large-scale production of:

  • Agrochemicals: Herbicides with pyridine backbones.

  • Specialty chemicals: Liquid crystals for displays .

Catalysis

Zinc-mediated degradation of azo dyes demonstrates its potential in environmental remediation, though this application remains exploratory .

Comparative Analysis with Related Reagents

Table 4: Reactivity of Organozinc Halides

ReagentReactivityStabilityCost
(2-Cyanopyridin-3-yl)ZnBrHighModerateHigh
(2-Cyanopyridin-3-yl)ZnClModerateHighModerate
Phenylzinc bromideLowLowLow

The bromide variant offers superior leaving-group ability compared to chloride analogs, accelerating transmetalation .

Future Research Directions

  • Green Chemistry: Developing water-tolerant variants for sustainable synthesis.

  • Drug Discovery: Expanding its use in covalent inhibitor design.

  • Materials Science: Engineering metal-organic frameworks (MOFs) with tailored porosity .

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